molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

Cat. No.: B090866
CAS No.: 16394-67-5
M. Wt: 304.5 g/mol
InChI Key: WRYOVWSDXQDZLV-OQPODDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RSL3, also known as (1S,3R)-RSL3, is a small molecule inhibitor of glutathione peroxidase 4 (GPX4). It is primarily known for its role in inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RSL3 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of RSL3 is synthesized through a series of condensation and cyclization reactions. This typically involves the use of reagents such as acyl chlorides, amines, and aldehydes under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to achieve the desired chemical properties. This may include halogenation, nitration, or other substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain RSL3 with high purity.

Industrial Production Methods

Industrial production of RSL3 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing automated systems for purification and quality control. The goal is to produce RSL3 in large quantities while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

RSL3 undergoes various chemical reactions, including:

    Oxidation: RSL3 can be oxidized to form different oxidation products, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on RSL3, potentially altering its activity.

    Substitution: RSL3 can participate in substitution reactions where specific functional groups are replaced with others, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

RSL3 has a wide range of applications in scientific research:

    Chemistry: RSL3 is used as a tool compound to study the mechanisms of ferroptosis and the role of GPX4 in cellular processes.

    Biology: It is employed in cell biology to investigate the effects of ferroptosis on different cell types, including cancer cells and neurons.

    Medicine: RSL3 is being explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with specific genetic mutations.

    Industry: In the pharmaceutical industry, RSL3 is used in drug discovery and development to identify new therapeutic targets and compounds.

Mechanism of Action

RSL3 exerts its effects by inhibiting GPX4, an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. By inhibiting GPX4, RSL3 induces the accumulation of lipid peroxides, leading to ferroptosis. This process involves several molecular targets and pathways, including:

Comparison with Similar Compounds

RSL3 is unique in its ability to selectively induce ferroptosis in tumor cells with oncogenic RAS mutations. Similar compounds include:

    Erastin: Another ferroptosis inducer that targets system xc- and inhibits cystine uptake.

    ML162: A small molecule that induces ferroptosis by inhibiting GPX4.

    FIN56: Promotes ferroptosis by depleting GPX4 and inducing lipid peroxidation.

Compared to these compounds, RSL3 is distinct in its mechanism of action and selectivity for certain tumor cells, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

CAS No.

16394-67-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1

InChI Key

WRYOVWSDXQDZLV-OQPODDBKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C

Synonyms

2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol

Origin of Product

United States

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